4-chloro-6-(methylthio)pyrimidin-2-amine
Description
4-Chloro-6-(methylthio)pyrimidin-2-amine is a trisubstituted pyrimidine derivative with a chlorine atom at position 4, a methylthio (-SMe) group at position 6, and an amino (-NH2) group at position 2. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity, particularly in cross-coupling reactions . The methylthio group enhances lipophilicity and can act as a leaving group in nucleophilic substitution reactions, making it valuable for functionalization .
Properties
CAS No. |
6307-36-4 |
|---|---|
Molecular Formula |
C5H6ClN3S |
Molecular Weight |
175.64 g/mol |
IUPAC Name |
4-chloro-6-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C5H6ClN3S/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) |
InChI Key |
IHZKIYDTXJYYNL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(methylthio)pyrimidin-2-amine typically involves the chlorination of 6-methylsulfanylpyrimidin-2-amine. One common method is the reaction of 6-methylsulfanylpyrimidin-2-amine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(methylthio)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like H2O2 or m-CPBA are used under mild to moderate conditions to achieve the desired oxidation state.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones, depending on the extent of oxidation.
Scientific Research Applications
4-chloro-6-(methylthio)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-6-(methylthio)pyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Substituent Effects at Position 6
Methylthio (-SMe) vs. Methoxy (-OMe)
- 4-Chloro-6-methoxypyrimidin-2-amine (CAS 3286-56-4):
- The methoxy group increases polarity compared to methylthio, reducing lipophilicity (logP ~1.3 vs. ~2.1 for methylthio derivatives) .
- Hydrogen bonding with the OMe group improves solubility in polar solvents (e.g., water solubility: ~5 mg/mL vs. <1 mg/mL for methylthio analogs) .
- Lower metabolic stability due to demethylation pathways .
Methylthio (-SMe) vs. Trifluoroethoxy (-OCH2CF3)
- 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine (If) :
- The trifluoroethoxy group introduces strong electron-withdrawing effects, enhancing electrophilicity at position 4 for nucleophilic substitution .
- Increased resistance to oxidative metabolism due to fluorine atoms .
- Higher antifungal activity (IC50 = 0.8 µM) compared to methylthio analogs (IC50 = 2.5 µM) .
Methylthio (-SMe) vs. Cyclopropane-Fused Rings
Substituent Effects at Position 2
Amino (-NH2) vs. Phenyl (-Ph)
- 4-Chloro-6-(methylthio)-2-phenylpyrimidine (CMTP) :
Amino (-NH2) vs. Alkylamino (-NR2)
- 6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine: Methylation of the amino group reduces basicity (pKa ~5.2 vs. ~7.8 for -NH2 derivatives), altering solubility and membrane permeability . Retains insecticidal activity but with lower toxicity (LD50 = 120 mg/kg vs. 85 mg/kg for -NH2 analogs) .
Substituent Effects at Position 4
Chloro (-Cl) vs. Hydrazino (-NHNH2)
- 4-Hydrazino-6-(methylthio)pyrimidin-2-amine: The hydrazino group enables chelation with metal ions, useful in coordination chemistry . Lower thermal stability (decomposition at 120°C vs. 180°C for chloro derivatives) .
Key Data Tables
Table 1: Physicochemical Properties of Selected Pyrimidines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
